molecular formula C21H25FN2O4S B11345391 1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11345391
M. Wt: 420.5 g/mol
InChI Key: OQVKVLCNDMVSER-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzene with methanesulfonyl chloride to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: The presence of a bromine atom can influence the compound’s properties, such as its ability to participate in halogen bonding.

    1-[(4-IODOPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: The iodine atom may enhance the compound’s reactivity in certain types of chemical reactions, such as oxidative addition.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O4S/c1-15-3-8-20(28-2)19(13-15)23-21(25)17-9-11-24(12-10-17)29(26,27)14-16-4-6-18(22)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

OQVKVLCNDMVSER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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